molecular formula C17H20N2OS B602220 N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine CAS No. 146-21-4

N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine

Cat. No. B602220
CAS RN: 146-21-4
M. Wt: 300.43
InChI Key:
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Description

  • Synonyms : Promethazine 5-oxide, Promethazine sulphoxide, N,N,α-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide, and more .

Scientific Research Applications

Synthesis and Antimicrobial Studies

  • Tayade, Shekar, and Shekar (2012) discuss the synthesis of a compound similar to N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine, highlighting its significance in pharmaceutical and medicinal chemistry due to its heterocyclic nature, which enhances drug absorption and efficacy. This underscores the potential of such compounds in drug development and industrial applications (Tayade, Shekar, & Shekar, 2012).

Ylide Formation and Applications

  • A study by Zotto et al. (2000) on the reaction of similar amines with α-diazo ketones, catalyzed by a ruthenium complex, demonstrates the potential of these compounds in synthesizing novel nitrogen ylides. Such reactions are pivotal in organic chemistry for the formation of complex structures (Zotto et al., 2000).

High Energy Materials

  • Research by Rao, Ghule, and Muralidharan (2021) explores the synthesis and characterization of nitrogen-rich compounds, including N,N-dimethyl-1,3,5-triazin-2-amine derivatives. This study highlights the significance of such compounds in the development of insensitive and thermally stable energetic materials (Rao, Ghule, & Muralidharan, 2021).

Novel Mannich Base Derivatives

  • Gopi and Dhanaraju (2018) synthesized and characterized novel Mannich base derivatives involving N,N-dimethylamino groups. Their study focused on the potential anti-diabetic and anti-inflammatory activities of these compounds, indicating their relevance in pharmacological research (Gopi & Dhanaraju, 2018).

Functional Modification of Polymers

  • Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives similar to N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine. This study demonstrates the potential of such compounds in enhancing the properties of polymers for medical applications (Aly & El-Mohdy, 2015).

5-HT1D Receptor Agonist Properties

  • A study by Barf et al. (1996) on the synthesis and testing of derivatives, including N,N-dimethyl substitution, for binding affinities to various receptors, underlines the significance of such compounds in neuropharmacology and drug development (Barf et al., 1996).

Chiral Auxiliary in Catalysis

  • Sudo and Saigo (1997) discuss the conversion of cis-2-amino-3,3-dimethyl-1-indanol into a phosphorus-containing oxazoline, highlighting the use of similar compounds as ligands in palladium-catalyzed enantioselective reactions. This research is significant in asymmetric synthesis and catalysis (Sudo & Saigo, 1997).

Synthesis of Novel Compounds

  • Noubade, Prasad, Kumar, and Udupi (2009) report on the synthesis of new aromatic amine derivatives, demonstrating the application of N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine analogs in creating new compounds with potential biological activities (Noubade, Prasad, Kumar, & Udupi, 2009).

properties

IUPAC Name

N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)21(20)17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHDHDWHIWBNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301021656
Record name Promazine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Promazine 5-sulfoxide

CAS RN

146-21-4
Record name Promazine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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